

Determining the Minimum Inhibitory Concentration (MIC) of Carumonam Sodium via Broth Microdilution

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Compound of Interest

Compound Name: *Carumonam Sodium*

Cat. No.: *B1668588*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carumonam is a monobactam antibiotic with a targeted spectrum of activity primarily against Gram-negative bacteria.^{[1][2]} Its efficacy is attributed to its stability against many beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.^{[3][4]} The mechanism of action for Carumonam involves the inhibition of bacterial cell wall synthesis.^[3] It specifically binds with high affinity to penicillin-binding protein 3 (PBP3), which is a critical enzyme in the final stages of peptidoglycan synthesis.^[5] This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.^[3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Carumonam Sodium** using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.^{[6][7][8]}

Data Presentation

The following table summarizes the in vitro activity of Carumonam against a range of Gram-negative clinical isolates. MIC values are presented as the concentration required to inhibit

50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, along with the overall range of MICs observed.

Bacterial Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli	311	≤0.06 - 4	0.12	0.25
Klebsiella pneumoniae	153	≤0.06 - >128	0.12	0.5
Klebsiella oxytoca	153	≤0.06 - 8	0.12	0.25
Enterobacter cloacae	153	≤0.06 - >128	0.25	32
Citrobacter freundii	153	≤0.06 - 32	0.25	8
Serratia marcescens	153	≤0.06 - 16	0.5	4
Proteus mirabilis	153	≤0.06 - 0.5	0.12	0.25
Pseudomonas aeruginosa	140	0.25 - >128	8	64

Experimental Protocols

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[6][7][8]

Materials

- **Carumonam Sodium** analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates

- Bacterial strains for testing
- Quality control (QC) strains: *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile reagent reservoirs
- Multichannel pipettes
- Incubator (35°C ± 2°C)

Preparation of Carumonam Sodium Stock Solution

- Prepare a stock solution of **Carumonam Sodium** at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.
- Aliquots of the stock solution can be stored at -70°C for up to six months.

Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
- Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

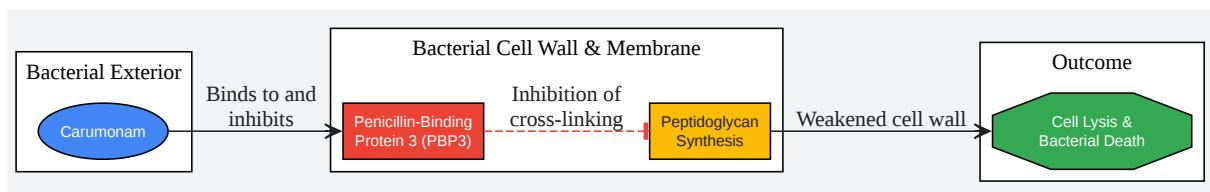
Broth Microdilution Procedure

- Dispense 100 μ L of CAMHB into each well of a 96-well microtiter plate.
- Add 100 μ L of the **Carumonam Sodium** stock solution to the first well of each row to be tested, resulting in a concentration of 640 μ g/mL.
- Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down to the desired final concentration range (e.g., 128 μ g/mL to 0.06 μ g/mL). Discard 100 μ L from the last well.
- The final volume in each well should be 100 μ L.
- Inoculate each well with 10 μ L of the standardized bacterial suspension (5×10^5 CFU/mL), resulting in a final inoculum concentration of approximately 5×10^4 CFU/mL.
- Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) for each organism tested.
- Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

Interpretation of Results

- Following incubation, examine the microtiter plates for bacterial growth. The MIC is the lowest concentration of **Carumonam Sodium** that completely inhibits visible growth of the organism.
- Growth is indicated by turbidity or a pellet at the bottom of the well.
- The MICs for the QC strains should fall within the established acceptable ranges. For *E. coli* ATCC 25922, the expected MIC range for Carumonam is 0.03 to 0.25 μ g/mL, and for *P. aeruginosa* ATCC 27853, it is 1.0 to 4.0 μ g/mL.

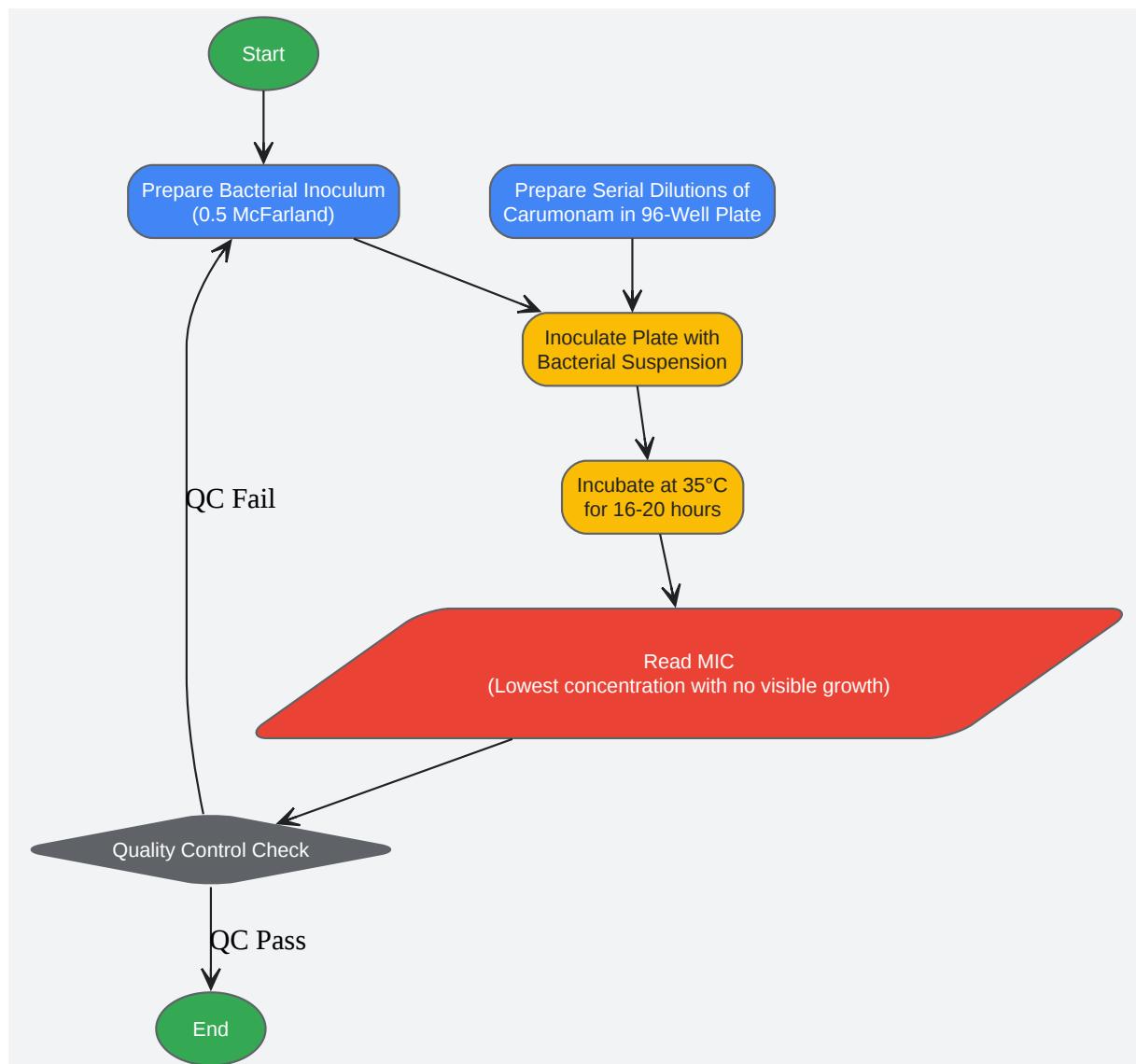
Mandatory Visualizations Signaling Pathway of Carumonam



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Caption: Mechanism of action of Carumonam.

Experimental Workflow for Broth Microdilution MIC Determination

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Caption: Broth microdilution workflow.

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